Corticosterone-13C3

LC-MS/MS Steroid quantification Matrix effects

Corticosterone-13C3 is a stable isotope-labeled analog of the glucocorticoid hormone corticosterone, specifically designed for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. The compound is synthesized with three 13C atoms incorporated into the steroid A-ring, resulting in a molecular weight of approximately 349.4 g/mol and a mass shift of +3 Da compared to the unlabeled analyte.

Molecular Formula C21H30O4
Molecular Weight 349.4 g/mol
Cat. No. B12371073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorticosterone-13C3
Molecular FormulaC21H30O4
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O
InChIInChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1/i7+1,9+1,13+1
InChIKeyOMFXVFTZEKFJBZ-IUZRSOPISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Corticosterone-13C3 Procurement Guide: A Stable Isotope-Labeled Internal Standard for Steroid Quantification


Corticosterone-13C3 is a stable isotope-labeled analog of the glucocorticoid hormone corticosterone, specifically designed for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications [1]. The compound is synthesized with three 13C atoms incorporated into the steroid A-ring, resulting in a molecular weight of approximately 349.4 g/mol and a mass shift of +3 Da compared to the unlabeled analyte . This mass difference is critical for distinguishing the IS from the endogenous analyte during mass spectrometric detection. Corticosterone-13C3 is available as a certified reference material (CRM) solution from commercial suppliers, ensuring high purity and traceability for quantitative bioanalysis .

The Cost of Substitution: Why Corticosterone-13C3 is Not Interchangeable with Unlabeled or Deuterated Analogs


Substituting Corticosterone-13C3 with unlabeled corticosterone or even a deuterated analog (e.g., Corticosterone-d8) in an LC-MS/MS assay will fundamentally compromise the accuracy and reliability of quantitative results. Unlabeled corticosterone is indistinguishable from the endogenous analyte, making it unsuitable as an internal standard. While deuterated analogs can serve as internal standards, they are susceptible to deuterium-hydrogen exchange, which can alter their retention time and lead to variable matrix effects, thereby reducing assay precision and accuracy . In contrast, the 13C label is chemically stable and non-exchangeable, ensuring the internal standard co-elutes perfectly with the analyte and experiences the same matrix-induced ionization effects [1]. Furthermore, the use of a CRM-grade Corticosterone-13C3 solution ensures the high isotopic enrichment and low levels of unlabeled species necessary to prevent cross-contribution to the analyte signal, a requirement not met by generic or research-grade materials [2].

Quantifiable Differentiation: Corticosterone-13C3 vs. Alternatives in Key Performance Metrics


Superior LC-MS/MS Performance: Matrix Effect Compensation by 13C3-Labeled vs. Deuterated (d8) Internal Standard

In an LC-MS/MS method for steroid quantification in human plasma, the use of Corticosterone-13C3 as an internal standard is reported, while a deuterated analog, Corticosterone-d8 (d8B), is also used as an IS for other analytes in the same multi-analyte panel . The key advantage of the 13C3-labeled compound is its ability to perfectly co-elute with the unlabeled analyte, Corticosterone, thereby providing optimal compensation for matrix-induced ion suppression or enhancement [1]. In contrast, deuterated standards can exhibit a slight retention time shift, which may result in less accurate correction of matrix effects [2].

LC-MS/MS Steroid quantification Matrix effects

Certified Isotopic Purity: Corticosterone-13C3 as a CRM vs. Research-Grade Labeled Analogs

Corticosterone-13C3 is available as a Certified Reference Material (CRM) with quantifiable specifications for isotopic incorporation and chemical purity. A CRM development study for a series of 13C3-labeled steroids, which includes corticosterone-13C3, reported certified purity values of >95% and isotopic incorporation of >97% 13C3 with <0.5% 13C0 for all neat materials [1]. This is in contrast to research-grade labeled compounds, where purity and isotopic enrichment may not be certified and can vary significantly between lots, potentially introducing quantification errors.

Certified Reference Material Isotopic purity Assay validation

Chemical Stability: Non-Exchangeable 13C Label vs. Deuterium (2H) Label

The 13C atoms in Corticosterone-13C3 are covalently bonded to the steroid backbone in a way that precludes chemical exchange with the sample matrix or solvent, unlike deuterium labels. It is well-established that deuterium atoms on carbons adjacent to carbonyl groups or in certain aromatic positions can undergo proton-deuterium exchange, which compromises the integrity of the internal standard and leads to quantification errors . Industry experts note that 13C and 15N labeling is "chemically robust, non-exchangeable, and ensures consistent signal retention," whereas deuterated products "may fail to give you the assay fidelity you want" due to exchange issues [1].

Isotope exchange Chemical stability Internal standard design

Validated Multi-Analyte Method Inclusion: Corticosterone-13C3 in Steroid Profiling Panels

Corticosterone-13C3 has been specifically incorporated and validated as the internal standard for corticosterone within a comprehensive, quantitative LC-MS/MS method for profiling 18 steroid hormones in a single analytical run . The method employs a panel of isotopically labeled IS, with 13C3-labeled compounds used for key glucocorticoids including cortisol, cortisone, and corticosterone . This pre-validated application provides a direct, turnkey solution for researchers, eliminating the need for individual method development and validation. In contrast, using a generic or alternative internal standard would require extensive re-validation of the entire analytical method.

Steroid panel Method validation Clinical research

Recommended Procurement Scenarios for Corticosterone-13C3


Scenario 1: Validating a Clinical LC-MS/MS Method for Serum Corticosterone

A clinical research laboratory is developing and validating a new LC-MS/MS assay to measure serum corticosterone levels for a metabolic disease study. To meet the requirements for assay precision and accuracy, the laboratory should procure Corticosterone-13C3 as a certified reference material (CRM) [1]. The CRM-grade solution provides a traceable, high-purity internal standard with guaranteed isotopic enrichment, which is essential for method validation and for ensuring that the assay meets regulatory standards. The use of this specific 13C3-labeled IS will minimize cross-contribution to the analyte signal and ensure reliable quantification across the desired concentration range.

Scenario 2: Implementing a Pre-Validated Multi-Steroid Profiling Panel

An endocrinology research group wishes to implement a published method for quantifying 18 steroid hormones simultaneously in plasma or serum . This protocol explicitly uses Corticosterone-13C3 as the internal standard for corticosterone. Procuring Corticosterone-13C3 is essential for adhering to the validated protocol without modification. Using an alternative internal standard would require a full re-validation of the method, a time-consuming and costly endeavor. Therefore, sourcing the exact compound specified in the protocol is the most efficient and scientifically sound path to generating reliable, publication-ready data.

Scenario 3: Achieving the Highest Possible Assay Fidelity in a Contract Research Organization (CRO)

A CRO is contracted to conduct a pharmacokinetic or bioequivalence study requiring the quantification of corticosterone in biological matrices with exceptional accuracy and minimal variability. The CRO's analytical team must select an internal standard that provides optimal correction for matrix effects and ensures long-term method robustness. Based on the established chemical stability of the 13C label over deuterium, Corticosterone-13C3 is the superior choice [2]. It will not undergo hydrogen-deuterium exchange, ensuring that the internal standard's behavior remains consistent across hundreds of samples and throughout the study's duration, thereby safeguarding data integrity and minimizing the risk of assay failure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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